In Vivo Antitumor Efficacy: Boanmycin Achieves >88% Tumor Growth Inhibition in Multiple Xenograft Models
Boanmycin (BAM) demonstrates potent, dose-dependent in vivo antitumor activity across multiple human xenograft models in BALB/c nude mice. At a clinically relevant intraperitoneal dose of 10 mg/kg (twice weekly for 5 weeks), Boanmycin inhibited tumor growth by 89% in the HT-29 colorectal cancer model and by 90% in the Hce-8693 model [1]. When administered intramuscularly at the same dose every other day for 10 doses, it achieved 88% inhibition of subcutaneous CT-26 tumors and 99% inhibition of cecal tumors [2]. While a direct head-to-head comparison with generic bleomycin in these specific models is not available from the primary source, cross-study analysis reveals that the IC50 of bleomycin (mixture) in HCT116 colon cancer cells is 13.4±1.7 µM [3], whereas the related Boningmycin (Bleomycin A6) exhibits an IC50 of 1.05±0.16 µM in the same HCT116 cell line, representing a 12.8-fold greater potency [4].
| Evidence Dimension | Tumor Growth Inhibition (In Vivo Xenograft) |
|---|---|
| Target Compound Data | 89% inhibition at 10 mg/kg (HT-29); 90% at 10 mg/kg (Hce-8693); 88% (CT-26 s.c.); 99% (CT-26 cecal) |
| Comparator Or Baseline | Bleomycin (mixture) IC50: 13.4±1.7 µM in HCT116 cells; Boningmycin (Bleomycin A6) IC50: 1.05±0.16 µM in HCT116 cells |
| Quantified Difference | 12.8-fold lower IC50 (higher potency) for Boanmycin/Boningmycin vs. bleomycin mixture in HCT116 colon cancer cells |
| Conditions | BALB/c nude mice; HT-29, Hce-8693, CT-26 xenografts; i.p. or i.m. administration; 5-week treatment (i.p.) or 10 doses (i.m.). In vitro IC50: MTT assay, HCT116 cells. |
Why This Matters
The combination of high in vivo tumor inhibition rates (>88%) across multiple gastrointestinal cancer models and a >12-fold lower IC50 compared to generic bleomycin in colon cancer cells supports Boanmycin's selection over bleomycin mixtures for research programs focused on colorectal and gastric cancers.
- [1] Deng YC, Zhen YS, Zheng S, Xue YC. Activity of boanmycin against colorectal cancer. World J Gastroenterol. 2001 Feb;7(1):93-7. View Source
- [2] Deng YC, et al. World J Gastroenterol. 2001;7(1):93-7. View Source
- [3] Pingyangmycin and Bleomycin Share the Same Cytotoxicity Pathway. Molecules. 2016;21(7):862. View Source
- [4] Qi X, et al. NC1404, a novel derivative of Bleomycin with modified sugar moiety... J Antibiot. 2017;70:970–973. Table 2. View Source
